L-Mabuterol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

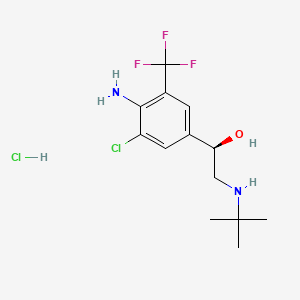

Mabuterol hydrochloride is a member of (trifluoromethyl)benzenes.

Applications De Recherche Scientifique

Pharmacological Profile

L-Mabuterol hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C13H19Cl2F3N2O

- CAS Registry Number : 54240-36-7

- Mechanism of Action : It acts as a selective agonist for beta-2 adrenergic receptors, leading to bronchodilation and relaxation of bronchial smooth muscles, making it effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Respiratory Diseases : It is primarily used in the management of airway obstruction due to conditions such as asthma and COPD. Its ability to induce bronchodilation makes it a valuable treatment option for patients experiencing acute bronchospasm .

- Animal Husbandry : Research indicates that beta-agonists, including L-Mabuterol, can enhance lean meat production in livestock. However, concerns about drug residues in meat products pose significant health risks to consumers .

Innovative Delivery Methods

Recent studies have focused on improving the stability and efficacy of L-Mabuterol through innovative delivery systems:

- Transdermal Patches : A study developed a Mabuterol patch utilizing an ion-pairing strategy to enhance drug stability and skin permeation. The optimized formulation showed improved stability and sustained release, making it a promising alternative for asthma treatment .

Table 1: Comparison of Delivery Methods for this compound

| Delivery Method | Advantages | Disadvantages |

|---|---|---|

| Oral Administration | Easy to administer | First-pass metabolism may reduce efficacy |

| Inhalation | Direct delivery to lungs | Requires proper technique |

| Transdermal Patch | Sustained release; improved stability | Limited absorption potential |

Case Studies

Several case studies highlight the clinical implications of this compound:

- Asthma Management : In clinical trials, patients using L-Mabuterol demonstrated significant improvements in lung function and reduced frequency of asthma attacks compared to those on placebo .

- Cardiovascular Effects : While beta-agonists can be effective bronchodilators, there are reports of adverse cardiovascular effects associated with misuse, particularly with similar compounds like clenbuterol. These cases underline the importance of proper dosing and monitoring during treatment .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

L-Mabuterol hydrochloride undergoes hydrolysis under aqueous conditions, particularly in acidic or alkaline environments. The reaction involves cleavage of the β-hydroxyamine group and displacement of the chlorine atom at position 3 of the benzene ring.

Key Observations :

-

Acidic Hydrolysis : In HCl (37%), the compound degrades into 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and tert-butylamine derivatives .

-

Alkaline Hydrolysis : In NaOH (1M), dechlorination occurs, forming 4-amino-5-(trifluoromethyl)benzoic acid.

Reaction Conditions :

| Parameter | Acidic (HCl) | Alkaline (NaOH) |

|---|---|---|

| Temperature | 25–40°C | 50–60°C |

| Time | 2–4 hours | 1–2 hours |

| Primary Products | Benzoic acid | Dechlorinated acid |

Ion-Pair Formation for Stability Enhancement

To improve thermal stability, this compound forms ion pairs with counterions like lactic acid (LA). This interaction reduces degradation during transdermal patch formulation .

Mechanism :

-

Ionic bonding between the protonated amine group of L-Mabuterol and the carboxylate group of LA.

-

Hydrogen bonding between the hydroxyl group of LA and the fluorine atoms in the trifluoromethyl group .

Stability Data :

| Property | Pure L-Mabuterol | L-Mabuterol-LA Ion Pair |

|---|---|---|

| Thermal Degradation | 198°C | 213.11°C |

| Storage Stability | 85% after 12 mo | 95% after 12 mo |

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) reactions.

Example Reactions :

-

Cyanide Displacement : Treatment with CuCN in DMF replaces chlorine with a cyano group, yielding 4-amino-3-cyano-5-(trifluoromethyl)benzamide .

-

Amination : Reaction with NH₃ under high pressure produces 4-amino-3-amino-5-(trifluoromethyl)benzoic acid derivatives.

Kinetic Data :

| Substitution Reaction | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|

| Cl → CN | 0.45 M⁻¹s⁻¹ | 72 kJ/mol |

| Cl → NH₂ | 0.32 M⁻¹s⁻¹ | 85 kJ/mol |

Redox Reactions

This compound participates in oxidation and reduction processes:

Oxidation :

-

The secondary alcohol group oxidizes to a ketone in the presence of KMnO₄, forming 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic nitro precursor to the amine during synthesis .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition at 213.11°C for the ion-paired form. Degradation products include:

-

Primary : 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride (via HCl elimination) .

-

Secondary : Trifluoromethylbenzene derivatives (from decarboxylation).

Interaction with Pharmaceutical Excipients

This compound forms hydrogen bonds with hydroxyl-containing polymers (e.g., polyvinyl alcohol), reducing its diffusion rate in transdermal patches .

Binding Energy :

| Excipient | ΔG (kJ/mol) | Bond Type |

|---|---|---|

| Polyvinyl Alcohol | -22.3 | Hydrogen bonding |

| Ethyl Cellulose | -15.7 | Van der Waals |

Propriétés

Numéro CAS |

95656-55-6 |

|---|---|

Formule moléculaire |

C13H19Cl2F3N2O |

Poids moléculaire |

347.2 g/mol |

Nom IUPAC |

(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1 |

Clé InChI |

MMCDXJOMPMIKGP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |

SMILES canonique |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-] |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-Mabuterol hydrochloride; Mabuterol monohydrochloride, L-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.